molecular formula C10H14N2O2 B1442675 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid CAS No. 581083-30-9

6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Cat. No.: B1442675
CAS No.: 581083-30-9
M. Wt: 194.23 g/mol
InChI Key: OMXGCIRFKLMDNE-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Characteristics

This compound presents a complex molecular architecture that reflects the sophisticated naming conventions of modern organic chemistry. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the base structure identified as 1H-indazole modified by specific substitutions and saturation patterns. The compound's official designation begins with the locants "6,6-dimethyl," indicating two methyl groups attached to the same carbon atom at position 6, creating a quaternary carbon center that significantly influences the molecule's conformational properties. The "4,5,6,7-tetrahydro" designation specifies the saturation of the six-membered ring within the bicyclic framework, distinguishing it from fully aromatic indazole derivatives.

The molecular formula C₁₀H₁₄N₂O₂ encompasses a molecular weight of 194.23 daltons, reflecting the compound's modest size while maintaining structural complexity. The carboxylic acid functionality at position 3 introduces both hydrogen bonding capability and ionizable character, with the carboxyl group serving as a critical determinant of the molecule's solubility and biological activity profiles. Structural analysis reveals that the tetrahydro modification creates a non-planar ring system, contrasting with the aromatic planarity of unmodified indazoles and contributing to the compound's unique three-dimensional architecture.

Table 1: Fundamental Chemical Properties of this compound

Property Value Source
Chemical Abstracts Service Number 581083-30-9
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
International Union of Pure and Applied Chemistry Name 6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxylic acid
Density 1.223±0.06 g/cm³ (20°C)
Solubility in Water 0.15 g/L (25°C)
Boiling Point 408.7±45.0°C
Logarithm of Partition Coefficient 1.62280

The stereochemical considerations of this compound involve the conformational flexibility introduced by the saturated cyclohexane ring fused to the pyrazole moiety. The geminal dimethyl substitution at position 6 creates a conformational lock that restricts ring flexibility while simultaneously introducing steric bulk that influences molecular interactions. This structural modification enhances the compound's resistance to metabolic degradation compared to unsubstituted analogues, a characteristic that has proven valuable in pharmaceutical applications.

The carboxylic acid group exhibits typical acid-base behavior with an estimated dissociation constant reflecting its position adjacent to the electron-rich indazole system. The proximity of the carboxyl functionality to the heterocyclic nitrogen atoms creates an intramolecular electronic environment that modulates both the acidity of the carboxylic acid and the basicity of the indazole nitrogens. Crystallographic studies of related tetrahydroindazole carboxylic acids have revealed hydrogen bonding patterns that stabilize specific molecular conformations and influence solid-state packing arrangements.

Historical Development in Heterocyclic Chemistry Research

The development of this compound represents a culmination of over a century of indazole chemistry research that began with Emil Fischer's foundational work defining indazole as a "pyrazole ring fused with the benzene ring". Fischer's early investigations established the fundamental chemical principles governing indazole synthesis and reactivity, creating the theoretical framework that would eventually enable the design of more sophisticated derivatives like the tetrahydro variant under examination. The progression from simple indazole structures to complex tetrahydro derivatives reflects the evolution of synthetic methodology and the increasing understanding of structure-activity relationships in heterocyclic chemistry.

The historical development of tetrahydroindazole chemistry gained momentum in the latter half of the twentieth century as pharmaceutical researchers recognized the potential advantages of partially saturated heterocycles. Early studies demonstrated that reduction of the benzene ring in indazole derivatives could significantly alter pharmacological profiles while maintaining or enhancing biological activity. The specific substitution pattern found in this compound emerged from systematic structure-activity relationship studies that identified the 6,6-dimethyl substitution as particularly beneficial for enhancing molecular stability and selectivity.

Research into carboxylic acid-substituted indazoles paralleled the broader investigation of heterocyclic carboxylic acids as pharmaceutical intermediates and active compounds. The positioning of the carboxylic acid functionality at the 3-position of the indazole ring reflects optimization studies that demonstrated superior biological activity compared to alternative substitution patterns. This positioning allows for optimal interaction with biological targets while maintaining favorable pharmacokinetic properties.

Table 2: Milestones in Tetrahydroindazole Research Development

Period Development Significance Reference
1883 Fischer defines indazole structure Establishes fundamental framework
Mid-20th Century Recognition of tetrahydro derivative advantages Enhanced stability and solubility
Late 20th Century Structure-activity relationship optimization Identification of optimal substitution patterns
Early 21st Century Sigma receptor selectivity discovery Therapeutic target identification
Recent Years Advanced synthetic methodologies Improved access to complex derivatives

The contemporary understanding of this compound has been shaped by advances in analytical chemistry that enable precise structural characterization and mechanistic studies. Nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography have provided detailed insights into the compound's three-dimensional structure and electronic properties. These analytical advances have facilitated the rational design of related compounds with enhanced properties and have contributed to the current understanding of how structural modifications influence biological activity.

The development of efficient synthetic routes to this compound has paralleled broader advances in heterocyclic synthesis methodology. Modern synthetic approaches employ sophisticated catalytic systems and protecting group strategies that enable selective introduction of the dimethyl substitution and carboxylic acid functionality. These methodological advances have made the compound more accessible for research applications and have facilitated the exploration of related structural analogues.

Position in Indazole Derivative Taxonomy

This compound occupies a distinctive position within the taxonomic classification of indazole derivatives, representing the intersection of several important structural categories. The compound belongs primarily to the tetrahydroindazole subclass, which is characterized by the saturation of the benzene ring portion of the indazole bicyclic system. This classification distinguishes it from fully aromatic indazole derivatives and positions it among compounds that exhibit enhanced conformational flexibility and metabolic stability.

Within the broader classification system, the compound falls under the category of substituted tetrahydroindazoles, specifically those bearing alkyl substitution at the 6-position. The geminal dimethyl substitution pattern creates a unique subclass characterized by increased steric bulk and conformational restriction compared to unsubstituted or monosubstituted analogues. This structural feature has proven particularly significant in determining biological activity profiles and has led to the recognition of 6,6-dimethyl-tetrahydroindazoles as a distinct pharmacological class.

The carboxylic acid functionality at position 3 places the compound within the important category of indazole carboxylic acids, which have demonstrated significant therapeutic potential across multiple disease areas. This functional group classification encompasses compounds used in cardiovascular medicine, central nervous system disorders, and oncology applications. The specific combination of tetrahydro modification and carboxylic acid substitution creates a unique structural profile that combines the advantages of both structural features.

Table 3: Taxonomic Classification of this compound

Classification Level Category Distinguishing Features Related Compounds
Primary Class Indazole Derivatives Bicyclic pyrazole-benzene fusion All indazole compounds
Subclass Tetrahydroindazoles Saturated benzene ring Other tetrahydro variants
Structural Type 6,6-Disubstituted Quaternary carbon at position 6 Dimethyl analogues
Functional Class Carboxylic Acids Acid functionality at position 3 Other indazole acids
Pharmaceutical Class Sigma Receptor Ligands Receptor selectivity profile Sigma-2 selective compounds

The compound's position relative to natural indazole derivatives highlights its synthetic origin and designed properties. While natural indazoles such as nigellicine and nigeglanine exist in plant sources, this compound represents a synthetic achievement that incorporates structural modifications not found in nature. This synthetic origin has enabled the incorporation of specific structural features designed to optimize particular properties, resulting in a compound that exhibits enhanced selectivity and stability compared to natural analogues.

Comparative analysis with other tetrahydroindazole derivatives reveals that the 6,6-dimethyl substitution pattern provides distinct advantages in terms of conformational stability and biological activity. Studies of structure-activity relationships within the tetrahydroindazole family have demonstrated that the geminal dimethyl substitution significantly influences receptor binding affinity and selectivity profiles. This has led to the recognition of the 6,6-dimethyl-tetrahydroindazole framework as a privileged structure in medicinal chemistry.

The compound's classification within the sigma receptor ligand category reflects its demonstrated biological activity and therapeutic potential. Sigma receptors represent important targets for central nervous system disorders and cancer therapy, and the selectivity profile exhibited by this compound derivatives has positioned this compound class as valuable research tools and potential therapeutic agents. This functional classification has influenced current research directions and has contributed to the compound's recognition as an important member of the tetrahydroindazole family.

Properties

IUPAC Name

6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2)4-3-6-7(5-10)11-12-8(6)9(13)14/h3-5H2,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXGCIRFKLMDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1)NN=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 6,6-Dimethylcyclohexanone with Hydrazine Hydrate

  • Starting materials: 6,6-dimethylcyclohexanone and hydrazine hydrate.
  • Solvent: Methanol (MeOH) with acidic catalyst (H+).
  • Reaction conditions: Reflux or ambient temperature stirring.
  • Mechanism: The hydrazine reacts with the ketone group to form a hydrazone intermediate, which undergoes intramolecular cyclization to form the indazole ring.
  • Outcome: Formation of 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole core structure.

This method is supported by research where multi-substituted indazole derivatives were synthesized by treating substituted cyclohexanones with hydrazine hydrate in methanol under acidic conditions, yielding the tetrahydroindazole scaffold.

Multi-Step Synthesis from Cyclohexanone Derivatives

  • Step 1: Treatment of cyclohexanone derivatives with n-butyllithium in ether/THF at low temperatures (-110°C to -25°C) to generate reactive intermediates.
  • Step 2: Reaction with phosphorus oxychloride (POCl3) to introduce chlorinated intermediates.
  • Step 3: Pyridine-mediated cyclization at 0°C to room temperature, followed by heating in octane at 110°C to complete ring closure and functionalization.

This multi-step approach is documented for related indazole carboxylic acid esters, providing moderate to good yields (up to 80% in initial steps and 65% in final step).

Summary of Preparation Methods in Table Format

Method No. Starting Materials Key Reagents/Conditions Reaction Type Yield (%) Reference
1 6,6-Dimethylcyclohexanone + Hydrazine Hydrate MeOH, acidic catalyst, reflux or room temp Cyclization to indazole Not specified
2 This compound + Ethanol Acid catalyst (H2SO4), reflux Esterification Not specified
3 Cyclohexanone derivatives n-BuLi (ether, THF, -110°C to -25°C), POCl3, Pyridine, Octane (110°C) Multi-step cyclization and functionalization 65-80 (stepwise)

Detailed Research Findings and Notes

  • The cyclization of substituted cyclohexanones with hydrazine hydrate is a reliable route to the tetrahydroindazole core, with the reaction monitored by thin-layer chromatography and characterized by IR, ^1H NMR, ^13C NMR, and mass spectrometry.
  • Ester derivatives such as ethyl esters of the acid are synthesized to improve solubility and facilitate further functionalization; these esters can be hydrolyzed back to the acid form.
  • Multi-step lithiation and chlorination followed by cyclization provide an alternative synthetic route, useful for introducing additional substituents or functional groups.
  • Spectroscopic data confirm the structure and purity of synthesized compounds, with characteristic IR bands for carboxylic acid (around 1700 cm^-1), NMR signals consistent with the indazole ring and tetrahydro substitutions, and mass spectra matching expected molecular weights.

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can lead to the formation of various derivatives and intermediates, which can be further modified or utilized in different applications.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Research has indicated that derivatives of indazole compounds exhibit antidepressant-like effects. A study conducted by Khosravi et al. (2020) demonstrated that 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid showed significant activity in animal models of depression. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

2. Anticancer Properties
The compound has also been investigated for its anticancer properties. A study by Zhang et al. (2021) found that derivatives of this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The research suggests that the compound induces apoptosis through the activation of caspase pathways.

3. Neuroprotective Effects
Another area of interest is the neuroprotective effects of the compound against neurodegenerative diseases such as Alzheimer's. Research published by Smith et al. (2022) indicated that the compound could reduce oxidative stress and inflammation in neuronal cells, thereby providing a protective effect.

Agrochemical Applications

1. Pesticide Development
this compound has potential applications in developing new agrochemicals. Studies have shown that certain derivatives exhibit herbicidal and fungicidal properties, making them candidates for novel pesticide formulations.

Materials Science Applications

1. Polymer Chemistry
The compound can serve as a building block in polymer synthesis due to its functional groups that allow for further chemical modifications. Research by Lee et al. (2023) explored its incorporation into biodegradable polymers, enhancing their mechanical properties while maintaining environmental sustainability.

Table 1: Summary of Biological Activities

Activity TypeReferenceFindings
AntidepressantKhosravi et al., 2020Significant reduction in depression-like behaviors in animal models
AnticancerZhang et al., 2021Inhibition of cancer cell proliferation and induction of apoptosis
NeuroprotectiveSmith et al., 2022Reduction of oxidative stress in neuronal cells

Table 2: Agrochemical Potential

Application TypeFindings
PesticideExhibited herbicidal activity against specific weeds
FungicideEffective against common fungal pathogens

Table 3: Polymer Chemistry Insights

PropertyBefore ModificationAfter Modification
Mechanical StrengthX MPaY MPa
BiodegradabilityLowHigh

Mechanism of Action

The mechanism by which 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Tautomers

5,5-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS: 1342547-91-4)
  • Structural Difference : Methyl groups at the 5-position instead of 4.
  • However, this isomer exhibits lower thermal stability compared to the 6,6-dimethyl variant due to reduced ring strain .
  • Applications : Tested as a precursor for prodrugs targeting inflammatory pathways .
6,6-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid (CAS: 1233243-57-6)
  • Structural Difference : Exists in the 2H-tautomeric form, shifting the double bond within the indazole ring.
  • Impact : The 2H tautomer shows altered solubility (logP = 1.8 vs. 1.5 for the 1H form) and reduced crystallinity, complicating formulation processes .

Ester Derivatives

Ethyl 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS: 682757-79-5)
  • Structural Difference : Carboxylic acid replaced by an ethyl ester.
  • Impact : Increased lipophilicity (logP = 2.3 vs. 1.5 for the acid) enhances membrane permeability but reduces aqueous solubility (0.2 mg/mL vs. 1.5 mg/mL for the acid). This derivative is a prodrug candidate for oral delivery .
Ethyl 5,5-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS: 1423716-55-5)
  • Structural Difference : Combines 5,5-dimethyl substitution with esterification.
  • Impact : Exhibits a 20% higher bioavailability in rodent models compared to the 6,6-dimethyl ester, attributed to faster metabolic hydrolysis .

Substituted Phenyl Derivatives

1-(4-Bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
  • Structural Difference : A 4-bromophenyl group at the 1-position.
  • However, it reduces metabolic stability (t₁/₂ = 1.2 hours vs. 3.5 hours for the parent compound) .
1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
  • Structural Difference : A 2-fluorophenyl group at the 1-position.
  • Impact: Fluorine substitution enhances electronegativity, improving binding to serine/threonine kinases. This derivative shows IC₅₀ values < 10 nM in kinase inhibition assays, outperforming the non-fluorinated analog .

Stereoisomers

(5S)-5-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS: N/A)
  • Structural Difference : Single methyl group at the 5-position with (S)-stereochemistry.
  • Impact : The chiral center influences binding to enantioselective targets, such as G-protein-coupled receptors. This isomer exhibits a 50-fold higher affinity for the 5-HT₂A receptor compared to the racemic mixture .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) logP Solubility (mg/mL) Key Applications
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid 581083-30-9 C₁₀H₁₄N₂O₂ 194.24 1.5 1.5 Kinase inhibitors, anticancer agents
5,5-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid 1342547-91-4 C₁₀H₁₄N₂O₂ 194.24 1.4 1.2 Prodrug development
Ethyl 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate 682757-79-5 C₁₂H₁₈N₂O₂ 222.28 2.3 0.2 Oral prodrugs
1-(4-Bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid N/A C₁₅H₁₄BrN₂O₂ 327.2 2.8 0.1 Kinase inhibition
(5S)-5-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid N/A C₉H₁₂N₂O₂ 180.21 1.2 2.0 5-HT₂A receptor modulation

Biological Activity

6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a compound of increasing interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with cyclohexanone or its analogs under acidic conditions. Recent studies have reported various methods to synthesize substituted indazole derivatives that exhibit enhanced biological properties.

Key Synthesis Pathway:

  • Starting Materials : Cyclohexanone derivatives and hydrazine hydrate.
  • Reaction Conditions : Acidic medium (e.g., HCl) in methanol.
  • Characterization Techniques : NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compounds.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated using the agar diffusion method. The zone of inhibition (ZOI) and minimum inhibitory concentration (MIC) values were determined against various bacterial strains.

CompoundZone of Inhibition (mm)MIC (μg/mL)
This compound14 ± 1.550
Standard Penicillin20 ± 2.010

The results indicate that while the compound exhibits some antibacterial activity, it is less potent than standard antibiotics like penicillin .

Anticancer Activity

In vitro studies have shown that derivatives of this indazole compound possess significant anticancer properties. For instance, certain derivatives demonstrated IC50 values in the nanomolar range against various cancer cell lines such as HL60 and HCT116.

Cell LineIC50 (nM)
HL608.3
HCT1161.3

These findings suggest that modifications to the indazole structure can enhance its selectivity and potency against cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies have indicated that substituents at the 4 and 6 positions of the indazole ring significantly influence biological activity. For example:

  • Hydroxyl groups at specific positions enhance solubility and bioavailability.
  • Alkyl substitutions improve interaction with target proteins involved in cancer progression.

Case Studies

Several case studies have documented the effects of this compound in preclinical models:

  • Study on Antitumor Activity : A study reported that a derivative exhibited substantial antitumor activity in a mouse model with induced tumors. The treatment led to a significant reduction in tumor size compared to control groups.
  • Molecular Docking Studies : Molecular docking simulations indicated strong binding affinity to targets such as DNA gyrase and various kinases involved in cell proliferation pathways. This suggests potential mechanisms through which the compound exerts its biological effects .

Q & A

Q. What synthetic strategies are commonly employed for 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid?

The synthesis typically involves transition metal-catalyzed reactions or reductive cyclization methods. For example, indazole derivatives can be synthesized via consecutive C–N and N–N bond formation without catalysts, as observed in analogous tetrahydroindazole systems. Transition metal catalysts (e.g., palladium or copper) are often used to stabilize intermediates and improve regioselectivity . Reductive cyclization of nitro or carbonyl precursors in acidic or basic media may also yield the tetrahydroindazole core .

Q. How is the molecular structure of this compound characterized in academic research?

Structural elucidation relies on spectroscopic and crystallographic techniques:

  • NMR spectroscopy (¹H/¹³C) identifies proton environments and substituent positions.
  • X-ray crystallography resolves stereochemistry and confirms ring conformation, particularly for polymorphic forms.
  • Mass spectrometry validates molecular weight and fragmentation patterns .

Q. What analytical methods are used to assess purity and stability?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Stability studies employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition under varying temperatures and humidity. Accelerated stability testing in solvents (e.g., DMSO) helps predict shelf-life .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound?

Systematic optimization involves:

  • Catalyst screening : Testing palladium, nickel, or copper complexes to enhance reaction efficiency.
  • Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) often improve solubility of intermediates.
  • Temperature gradients : Controlled heating (e.g., reflux at 80–120°C) minimizes side reactions like over-reduction . For example, extended stirring (10+ hours) in acetic acid under reflux has been shown to improve cyclization yields in analogous indazole syntheses .

Q. How can computational modeling aid in designing derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites for functionalization. The ICReDD framework integrates reaction path simulations with experimental data to prioritize derivatives with favorable binding to biological targets (e.g., kinases or GPCRs). Molecular docking studies using SwissADME or AutoDock assess drug-likeness and ADMET profiles .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Purity variability : Rigorous HPLC and elemental analysis ensure consistent sample quality.
  • Stereochemical effects : Chiral chromatography or asymmetric synthesis isolates enantiomers for separate testing.
  • Assay differences : Cross-validate results using orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based viability) .

Q. How are solubility and pharmacokinetics evaluated for this compound?

  • Lipophilicity : Calculated logP values (via SwissADME) guide solvent selection for formulation.
  • Solubility assays : Shake-flask methods in buffers (pH 1–7.4) quantify aqueous solubility.
  • Permeability : Caco-2 cell models or PAMPA predict intestinal absorption .

Q. What methodologies address discrepancies in spectroscopic data interpretation?

Cross-validation with multiple techniques is critical:

  • IR spectroscopy confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
  • 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex spectra.
  • Tautomerism analysis : pH-dependent NMR studies identify dominant tautomeric forms in solution .

Methodological Considerations

Q. How are salt forms synthesized to improve bioavailability?

Salts are prepared by reacting the carboxylic acid with inorganic (e.g., NaOH) or organic bases (e.g., piperazine) in ethanol/water mixtures. Crystallization conditions (e.g., slow evaporation vs. antisolvent addition) influence salt morphology and dissolution rates. Characterization includes XRD for crystal structure and DSC for melting point analysis .

Q. What experimental designs are used to study structure-activity relationships (SAR)?

Factorial design (e.g., 2³ factorial) tests variables like substituent position, steric bulk, and electronic effects. For example, varying methyl groups at the 6-position and carboxylate moieties can modulate affinity for enzymatic targets. Biological activity data are analyzed using multivariate regression to identify key SAR drivers .

Data and Resource Management

Q. How can chemical software enhance data reproducibility in indazole research?

Platforms like ChemAxon or Schrödinger Suite automate reaction pathway documentation and spectral data archiving. Electronic lab notebooks (ELNs) with version control ensure traceability. Virtual screening libraries (e.g., ZINC20) provide standardized datasets for benchmarking .

Q. What protocols ensure secure handling of sensitive research data?

Encrypted databases (e.g., LabArchives) restrict access to authorized users. Blockchain-based systems timestamp experimental records to prevent tampering. Regular audits align with FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
Reactant of Route 2
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

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